N-propylcyclopentanamine hydrochloride
Description
Overview of Cyclopentanamine Derivatives in Contemporary Organic Chemistry
Cyclopentanamine derivatives are a class of organic compounds that feature prominently in modern organic chemistry due to their versatile applications. These compounds, which consist of a five-membered cyclopentane (B165970) ring bearing an amino group, serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Their utility stems from the conformational flexibility of the cyclopentane ring and the reactivity of the amine functional group.
In contemporary organic synthesis, cyclopentanamine derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds. Furthermore, they are integral building blocks for the construction of fused-ring systems and other intricate molecular architectures. The synthesis of novel cyclopentanamine derivatives continues to be an active area of research, with methodologies such as reductive amination of cyclopentanone (B42830) and various cycloaddition reactions being explored to create structural diversity. acs.org The development of efficient synthetic routes to functionalized cyclopentanes is crucial for advancing drug discovery and materials science. chemchart.com
Historical Context of Cycloalkylamine Research and Development
The study of cycloalkylamines has a rich history intertwined with the broader development of organic and medicinal chemistry. Early investigations into these compounds were often driven by the quest for new therapeutic agents. A notable parallel can be drawn with the history of arylcyclohexylamines, a related class of compounds. Research into arylcyclohexylamines began in the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) reported in 1907. wikipedia.org However, it was not until the mid-20th century that the pharmacological potential of this class was extensively explored, leading to the development of anesthetic agents. wikipedia.org
This historical trajectory mirrors the broader evolution of pharmaceutical chemistry, which transitioned from relying on natural products to the systematic synthesis of novel organic compounds in the late 19th and early 20th centuries. nih.govmcgill.ca The first synthetic drugs often emerged from the byproducts of the dye industry, with simple modifications to basic organic structures leading to profound biological effects. nih.gov The development of synthetic techniques allowed chemists to create vast libraries of compounds, including various cycloalkylamines, for pharmacological screening. This period laid the groundwork for the modern era of drug discovery, where the synthesis of specific molecular targets is a highly refined process.
Significance of N-Propylcyclopentanamine Hydrochloride as a Synthetic Intermediate and Research Target
This compound is primarily recognized for its role as a research chemical and a potential synthetic intermediate. While specific, large-scale applications are not widely documented in publicly available literature, its value lies in its potential as a starting material for the synthesis of more complex and potentially bioactive molecules. The presence of both a secondary amine and a cycloalkyl moiety makes it a versatile scaffold for further functionalization.
In the context of medicinal chemistry, cycloalkylamines are of interest for their potential to modulate the activity of monoamine transporters. google.com These transporters are crucial for regulating the levels of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain, and their inhibition is a key mechanism of action for many antidepressant and anxiolytic drugs. google.com While a broad patent covers the use of various cycloalkylamines as monoamine reuptake inhibitors, the specific activity of this compound within this context is not explicitly detailed. google.com
The compound is commercially available from various suppliers, indicating its use in laboratory-scale research and development. chemchart.comchemchart.com Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. Further research is needed to fully elucidate the potential applications of this compound as a key building block in the synthesis of novel chemical entities with valuable biological or material properties.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18ClN |
| Molecular Weight | 163.69 g/mol |
| CAS Number | 1049760-26-0 |
| IUPAC Name | N-propylcyclopentanamine;hydrochloride |
| SMILES | CCCNC1CCCC1.Cl |
| InChI Key | NPRACTLCVYPJPE-UHFFFAOYSA-N |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-propylcyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-7-9-8-5-3-4-6-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRACTLCVYPJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Propylcyclopentanamine Hydrochloride and Its Analogues
Classical Approaches to Cyclopentanamine Framework Construction
The formation of the core cyclopentanamine structure is a critical step in the synthesis of N-propylcyclopentanamine. Classical methods have been extensively utilized for this purpose, offering reliable and well-established routes to this key intermediate.
Direct amination involves the reaction of a cyclopentyl derivative, typically a cyclopentyl halide, with an amine. While conceptually straightforward, this approach can be complicated by side reactions such as elimination and over-alkylation, which can lead to the formation of undesired byproducts. The choice of solvent, temperature, and the nature of the amine are crucial parameters in optimizing the yield of the desired cyclopentylamine (B150401).
Reductive amination is a widely employed and versatile method for the synthesis of amines. researchgate.net This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. researchgate.net In the context of N-propylcyclopentanamine synthesis, cyclopentanone (B42830) is reacted with propylamine (B44156) in the presence of a reducing agent. researchgate.net
The reaction begins with the nucleophilic attack of propylamine on the carbonyl carbon of cyclopentanone, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an N-propylcyclopentyl imine. The imine is then reduced in situ to N-propylcyclopentanamine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also an effective method for the reduction step. researchgate.net
This strategy offers several advantages, including the ready availability of starting materials and the ability to control the reaction to favor the formation of the desired secondary amine. Byproducts such as the corresponding alcohol (cyclopentanol) and the tertiary amine (N,N-dipropylcyclopentanamine) can be minimized through careful control of reaction conditions. researchgate.net
An alternative classical approach involves the direct alkylation of cyclopentylamine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This nucleophilic substitution reaction introduces the propyl group onto the nitrogen atom of cyclopentylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
However, a significant challenge in this method is controlling the degree of alkylation. The primary amine product, N-propylcyclopentanamine, can undergo further alkylation to form the tertiary amine, N,N-dipropylcyclopentanamine. To mitigate this, reaction conditions such as the stoichiometry of the reactants, temperature, and reaction time must be carefully controlled. Using a large excess of cyclopentylamine can favor the formation of the desired secondary amine. Additives like sodium or potassium iodide can catalyze the reaction, particularly when less reactive alkyl chlorides are used. google.com
Targeted Synthesis of N-Propylcyclopentanamine Hydrochloride
The targeted synthesis of this compound involves not only the efficient formation of the N-propylcyclopentanamine base but also the optimization of the entire process to maximize yield and purity, culminating in the formation of the stable hydrochloride salt.
The efficiency of the synthesis of N-propylcyclopentanamine is highly dependent on the reaction conditions. nih.gov The choice of solvent can significantly influence reaction rates and selectivity. nih.gov Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective for alkylation reactions. nih.gov For reductive amination, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often used as they are compatible with common reducing agents.
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. researchgate.net For instance, in the alkylation of cyclopentylamine, elevated temperatures may favor over-alkylation. Therefore, an optimal temperature range must be determined experimentally to balance reaction speed and selectivity. The alkylation reaction temperature can range from as low as -50°C to 90°C, with specific ranges like 0°C to 10°C being optimal for certain steps. google.com Reaction times can vary from 30 minutes to several hours. google.com
Pressure can also be a factor, particularly in catalytic hydrogenation reactions where hydrogen gas is used as the reducing agent. Higher pressures of hydrogen can accelerate the reduction of the imine intermediate in reductive amination, leading to higher yields in shorter reaction times.
Table 1: Effect of Reaction Parameters on the Synthesis of N-Propylcyclopentanamine
| Parameter | Effect on Reaction | Optimized Conditions |
|---|---|---|
| Solvent | Influences solubility of reactants and intermediates, affecting reaction rate and selectivity. nih.gov | Polar aprotic solvents (e.g., DMF, DMSO) for alkylation; Alcohols (e.g., Methanol, Ethanol) for reductive amination. nih.gov |
| Temperature | Affects reaction kinetics; higher temperatures can increase byproduct formation. researchgate.net | Optimized to balance reaction rate and selectivity, potentially ranging from -50°C to 90°C. google.com |
| Pressure | Primarily relevant for catalytic hydrogenation; higher pressure can increase reaction rate. | Dependent on the specific catalytic system and scale of the reaction. |
| Catalyst | Influences the rate and selectivity of the reaction, particularly in reductive amination. google.com | Metal catalysts (e.g., Pd, Pt, Ni) for hydrogenation. researchgate.net |
| Reducing Agent | Determines the pathway for reduction in reductive amination. | Sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.net |
| Base | Neutralizes acid byproducts in alkylation reactions, driving the reaction forward. | Inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic amines. |
Catalysis plays a crucial role in modern synthetic chemistry, offering pathways to more efficient and environmentally friendly processes. In the synthesis of N-propylcyclopentanamine, catalysts are primarily employed in the reductive amination pathway.
Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, are widely used for the hydrogenation of the imine intermediate. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, simplifying the purification process. The choice of catalyst can influence the reaction conditions required, such as temperature and pressure. For example, nickel-based catalysts containing copper and tungsten have been developed for the synthesis of n-propylamine, demonstrating high conversion rates and selectivity. google.com
Homogeneous catalysts, while less common for this specific transformation, can also be employed. These catalysts are soluble in the reaction medium and can offer high selectivity under milder conditions. However, their separation from the product can be more challenging.
Recent advancements in catalysis also include the use of biocatalysts, such as enzymes. Reductive aminases, for instance, have been shown to be effective in the synthesis of various amines and could potentially be applied to the synthesis of N-propylcyclopentanamine, offering a green and highly selective alternative to traditional chemical methods. researchgate.net
Reaction Mechanisms in this compound Formation (e.g., SN2 pathways)
The formation of N-propylcyclopentanamine, the free base of the target hydrochloride salt, is primarily achieved through two principal synthetic routes: direct N-alkylation of cyclopentylamine and reductive amination of cyclopentanone. Each pathway proceeds via distinct reaction mechanisms.
Direct N-Alkylation via SN2 Pathway: This method involves the reaction of cyclopentylamine with a propyl halide, such as 1-bromopropane or 1-iodopropane. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this pathway, the nitrogen atom of the cyclopentylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the propyl halide in a concerted fashion, meaning the bond formation between the nitrogen and the propyl group occurs simultaneously with the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com
This mechanism involves a single transition state where the nucleophile attacks the substrate from the opposite side of the leaving group, a process known as "backside attack". masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both reactants (cyclopentylamine and the alkyl halide). wikipedia.org A significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The product, N-propylcyclopentanamine (a secondary amine), is often more nucleophilic than the starting cyclopentylamine (a primary amine), making it competitive in reacting with the remaining propyl halide to form the tertiary amine, N,N-dipropylcyclopentanamine, and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.comtminehan.com
Reductive Amination Pathway: Reductive amination is a versatile and widely used method for amine synthesis that avoids the issue of over-alkylation. tminehan.comacsgcipr.org The process begins with the reaction of a carbonyl compound, in this case, cyclopentanone, with an amine, propylamine. wikipedia.org The mechanism involves two main steps:
Imine Formation: The nucleophilic propylamine attacks the electrophilic carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form an imine (also known as a Schiff base). wikipedia.orgyoutube.com This step is typically catalyzed by a weak acid and is reversible; the equilibrium can be shifted toward the imine by removing water as it forms. acsgcipr.orgwikipedia.org
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine, N-propylcyclopentanamine. This reduction can be achieved using various reducing agents. Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the imine without reducing the starting ketone. organic-chemistry.orgacs.org Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst (such as palladium, platinum, or nickel) can be employed. acsgcipr.orgwikipedia.org
The final step in producing this compound involves treating the synthesized N-propylcyclopentanamine base with hydrochloric acid (HCl). This is a simple acid-base reaction where the lone pair on the amine's nitrogen atom accepts a proton from HCl, forming the corresponding ammonium chloride salt.
Strategies for Enhanced Yield and Selectivity in this compound Synthesis
Optimizing the synthesis of this compound requires strategies that maximize the product yield while ensuring high selectivity, particularly for the desired secondary amine over potential byproducts. The approaches differ depending on the chosen synthetic pathway.
In Direct N-Alkylation (SN2 Pathway): The primary challenge in the SN2 alkylation of amines is controlling selectivity to prevent over-alkylation.
Stoichiometric Control: A straightforward strategy to favor mono-alkylation is to use a large excess of the starting amine (cyclopentylamine) relative to the alkylating agent (propyl halide). tminehan.com This ensures the alkyl halide is more likely to encounter a molecule of cyclopentylamine than the N-propylcyclopentanamine product, thus minimizing the formation of tertiary amines.
Catalytic Systems: Certain methodologies employ specific catalysts to enhance mono-alkylation selectivity. For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Using aqueous media with specific reagents like sodium bicarbonate can also offer a simple and efficient approach for the monoalkylation of primary amines, reducing the formation of quaternary ammonium salts. rsc.org
In Reductive Amination Pathway: Reductive amination inherently offers greater selectivity compared to direct alkylation. tminehan.com However, yields can be further enhanced through careful optimization of reaction conditions.
Choice of Reducing Agent: The selection of the reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for one-pot reductive aminations because it is mild and demonstrates excellent selectivity for reducing the intermediate imine over the starting ketone. organic-chemistry.orgacs.org This selectivity prevents the wasteful reduction of cyclopentanone to cyclopentanol.
pH Control: The initial imine formation is typically catalyzed by mild acid. Maintaining a weakly acidic pH (around 5-6) is optimal, as it is sufficient to protonate the carbonyl oxygen and facilitate the nucleophilic attack by the amine, but not so acidic as to protonate the amine starting material, which would render it non-nucleophilic.
Catalyst Optimization (for Catalytic Hydrogenation): When using catalytic hydrogenation for the reduction step, the choice of catalyst and reaction conditions is vital. Catalysts based on ruthenium, iridium, and nickel have been effectively used, enabling high levels of selectivity. jocpr.comjocpr.com Optimizing hydrogen pressure, temperature, and catalyst loading can significantly impact reaction efficiency and yield. acsgcipr.orgresearchgate.net
Synthesis of Key Precursors and Advanced Intermediates for this compound
Preparation of Cyclopentylamine Scaffolds
The central precursor for the synthesis of N-propylcyclopentanamine is the cyclopentylamine scaffold. This primary amine is most commonly and efficiently synthesized from cyclopentanone.
The predominant industrial method for producing cyclopentylamine is the reductive amination of cyclopentanone. chemicalbook.comlookchem.com This process involves reacting cyclopentanone with ammonia (B1221849) (NH₃) in the presence of a reducing agent. biosynth.com Typically, this is performed using catalytic hydrogenation, where hydrogen gas (H₂) is bubbled through a mixture of cyclopentanone and ammonia over a fixed-bed metal catalyst. chemicalbook.com Nickel catalysts are frequently employed for this transformation, often under high pressure (e.g., 20 MPa) and elevated temperatures (150–200°C). chemicalbook.comlookchem.comchemicalbook.com The reaction proceeds via the formation of a cyclopentanimine (B1611337) intermediate, which is then immediately reduced by the hydrogen and catalyst to yield cyclopentylamine. researchgate.net Ruthenium-based catalysts supported on niobium oxide have also been shown to be effective for this transformation under milder conditions. researchgate.net
Alternative, though less common, synthetic routes to cyclopentylamine include:
The reaction of cyclopentanone with hydroxylamine (B1172632) to form cyclopentanone oxime, followed by reduction of the oxime. guidechem.com
Starting from cyclopentanol, which can be converted to the amine via a catalyzed ammonolysis reaction. guidechem.com
Introduction of the N-Propyl Moiety
Once the cyclopentylamine scaffold is obtained, the N-propyl group is introduced to form N-propylcyclopentanamine. This transformation can be accomplished using the same core reactions detailed previously, now applied specifically for this step.
N-Alkylation with a Propyl Halide: Cyclopentylamine is reacted directly with a propylating agent such as 1-bromopropane, 1-chloropropane, or 1-iodopropane. The reaction, proceeding via an SN2 mechanism, forms the desired N-propylcyclopentanamine. To ensure selectivity for the secondary amine and minimize the formation of N,N-dipropylcyclopentanamine, a significant excess of cyclopentylamine is typically used. tminehan.com
Reductive Amination with Propanal: An alternative to using cyclopentylamine as the starting material is to use cyclopentanone and introduce both the nitrogen and the propyl group in a single procedural family of reactions. In this case, cyclopentanone is reacted with propylamine (CH₃CH₂CH₂NH₂) in the presence of a selective reducing agent like sodium triacetoxyborohydride. tminehan.comorganic-chemistry.org This one-pot synthesis forms the imine intermediate between cyclopentanone and propylamine, which is then reduced in situ to yield N-propylcyclopentanamine.
Borrowing Hydrogen Catalysis: A more modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this method, cyclopentylamine is reacted with 1-propanol. A transition metal catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to oxidize it to propanal in situ. researchgate.netnih.gov The propanal then undergoes a condensation reaction with cyclopentylamine to form the corresponding imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to N-propylcyclopentanamine. researchgate.netacs.org This method is highly atom-economical as the only byproduct is water.
Synthesis and Characterization of Structural Analogues of this compound
Derivatives with Varied Alkyl Chain Lengths (e.g., N-ethylcyclopentanamine hydrochloride, N-butylcyclopentanamine hydrochloride)
The synthetic methodologies used for this compound are directly applicable to the preparation of its structural analogues with different N-alkyl chain lengths. By simply substituting the source of the propyl group with the corresponding ethyl or butyl precursor, analogues such as N-ethylcyclopentanamine and N-butylcyclopentanamine can be efficiently synthesized.
Synthesis of N-ethylcyclopentanamine: To synthesize N-ethylcyclopentanamine, the propylating agents are replaced with ethylating agents. chemicalbook.comechemi.comnih.gov
Via N-Alkylation: Cyclopentylamine can be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide.
Via Reductive Amination: Cyclopentanone can be reacted with ethylamine (B1201723) in the presence of a suitable reducing agent (e.g., NaBH(OAc)₃).
Synthesis of N-butylcyclopentanamine: Similarly, the synthesis of N-butylcyclopentanamine involves the use of butylating agents. nih.gov
Via N-Alkylation: Cyclopentylamine can be reacted with a butyl halide, like 1-bromobutane.
Via Reductive Amination: Cyclopentanone can be reacted with butylamine (B146782) and a reducing agent.
Following the synthesis of the free base amine, treatment with hydrochloric acid yields the corresponding hydrochloride salt. The characterization of these compounds involves standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm their structure and purity.
Below is a table summarizing key properties of this compound and its ethyl and butyl analogues.
Analogues Incorporating Different Cycloalkyl Rings (e.g., N-propylcyclohexanamine, N-propylcycloheptanamine hydrochloride)
The synthesis of this compound analogues bearing different cycloalkyl groups, such as cyclohexyl and cycloheptyl rings, generally follows established routes for the formation of secondary amines. A predominant method is the reductive amination of the corresponding cycloalkanone with propylamine. researchgate.netchemicalbook.com This reaction involves the initial formation of an imine intermediate from the ketone and amine, which is then reduced in situ to the desired secondary amine. The resulting free base can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Another common approach is the direct alkylation of a primary cycloalkylamine (e.g., cyclohexylamine) with a propyl halide. ontosight.ai This method involves the nucleophilic substitution of the halide by the amine.
Reductive Amination of Cycloalkanones:
The general reaction scheme for the synthesis of N-propylcycloalkanamines via reductive amination is as follows:
Cycloalkanone + Propan-1-amine → [Imine Intermediate] → N-Propylcycloalkanamine
A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.netmdpi.com The choice of reagent can depend on the specific substrate and desired reaction conditions. For instance, reductive aminases are also being explored for more environmentally friendly synthesis routes. researchgate.netresearchgate.net
Alkylation of Cycloalkylamines:
Alternatively, N-alkylation provides a direct route to these analogues. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Cycloalkylamine + 1-Halopropane → N-Propylcycloalkanamine
The table below summarizes the synthetic routes for N-propylcyclohexanamine and N-propylcycloheptanamine.
| Target Compound | Precursors | Synthetic Method | Reference |
| N-Propylcyclohexanamine | Cyclohexanone and Propan-1-amine | Reductive Amination | researchgate.netchemicalbook.com |
| N-Propylcyclohexanamine | Cyclohexylamine and 1-Bromopropane | N-Alkylation | ontosight.ai |
| N-Propylcycloheptanamine | Cycloheptanone and Propan-1-amine | Reductive Amination | Inferred from general methods |
Following synthesis, the amine is typically dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt. chemicalbook.com
Substitution Patterns on the Cyclopentane (B165970) Ring
The introduction of substituents onto the cyclopentane ring of N-propylcyclopentanamine creates a diverse range of analogues. The synthetic strategy for these compounds is largely dictated by the availability of the corresponding substituted cyclopentanone precursors. The reductive amination pathway is particularly well-suited for this purpose, as it allows for the late-stage introduction of the N-propylamino moiety onto a pre-functionalized cyclopentyl core.
The general synthetic approach involves:
Synthesis of a substituted cyclopentanone: This can be achieved through various established organic synthesis methods, depending on the desired substituent and its position (e.g., alkylation of cyclopentanone enolates, ring-closing metathesis, or other cycloaddition reactions).
Reductive amination: The substituted cyclopentanone is then reacted with propan-1-amine in the presence of a reducing agent to yield the target N-propyl-(substituted)cyclopentanamine.
Salt formation: The resulting amine is converted to its hydrochloride salt.
This modular approach allows for the synthesis of a library of compounds with different substitution patterns. For example, reacting 2-methylcyclopentanone (B130040) or 3-methylcyclopentanone (B121447) with propylamine under reductive amination conditions would yield N-propyl-(2-methylcyclopentyl)amine and N-propyl-(3-methylcyclopentyl)amine, respectively.
The table below illustrates the synthesis of representative analogues with substitution on the cyclopentane ring via reductive amination.
| Target Compound | Substituted Cyclopentanone Precursor | Other Key Reagent | Synthetic Method |
| N-Propyl-(2-methylcyclopentyl)amine | 2-Methylcyclopentanone | Propan-1-amine | Reductive Amination |
| N-Propyl-(3-ethylcyclopentyl)amine | 3-Ethylcyclopentanone | Propan-1-amine | Reductive Amination |
| N-Propyl-(3-phenylcyclopentyl)amine | 3-Phenylcyclopentanone | Propan-1-amine | Reductive Amination |
The reactivity and stereochemical outcome of the reductive amination can be influenced by the nature and position of the substituent on the cyclopentane ring. Steric hindrance from bulky substituents, for instance, may affect the rate of imine formation and the subsequent reduction step.
Advanced Analytical Characterization of N Propylcyclopentanamine Hydrochloride
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for unequivocally determining the molecular structure of N-propylcyclopentanamine hydrochloride. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H-NMR and ¹³C-NMR are utilized to confirm the identity and structure of the compound.
In ¹H-NMR spectroscopy, the chemical shift, signal multiplicity, and coupling constants of the protons provide insights into their chemical environment. The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded, appearing at a lower field (higher ppm value) due to the electron-withdrawing effect of the nitrogen. ucl.ac.uklibretexts.org
Similarly, ¹³C-NMR spectroscopy provides information about the different carbon environments within the molecule. The carbon atoms directly bonded to the nitrogen will exhibit a downfield shift. The number of distinct signals in the ¹³C-NMR spectrum corresponds to the number of non-equivalent carbon atoms, which for this compound, would confirm the presence of the propyl and cyclopentyl groups. docbrown.info
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.)
| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| N-H | 9.0 - 10.0 (broad singlet) | - |
| CH (cyclopentyl, adjacent to N) | 3.5 - 3.8 (multiplet) | 60 - 65 |
| CH₂ (propyl, adjacent to N) | 3.0 - 3.3 (triplet) | 45 - 50 |
| CH₂ (cyclopentyl) | 1.6 - 2.0 (multiplet) | 28 - 33 |
| CH₂ (propyl, middle) | 1.7 - 2.0 (sextet) | 20 - 25 |
| CH₂ (cyclopentyl) | 1.4 - 1.7 (multiplet) | 22 - 26 |
| CH₃ (propyl) | 0.9 - 1.2 (triplet) | 10 - 15 |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for confirming the elemental composition and molecular weight of a compound with high accuracy. For this compound, HR-MS provides an exact mass measurement, which can be used to deduce its molecular formula.
The primary fragmentation pathway for aliphatic amines in mass spectrometry is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com In the case of N-propylcyclopentanamine, this would result in the loss of an ethyl radical from the propyl group or cleavage within the cyclopentyl ring. The resulting fragment ions can provide further structural confirmation.
Table 2: Expected High-Resolution Mass Spectrometry Data for N-Propylcyclopentanamine Cation
| Parameter | Value |
| Molecular Formula (cation) | C₈H₁₈N⁺ |
| Exact Mass (cation) | 128.1434 u |
| Common Fragment Ions (m/z) | 98.1121 (M - C₂H₅)⁺, 84.0964 (M - C₃H₇)⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., N–H absorptions, C–N bond character)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of the secondary amine hydrochloride functional group.
The key absorption bands to be observed include the N-H stretching vibrations of the secondary ammonium (B1175870) salt, which typically appear as a broad band in the range of 2700-3000 cm⁻¹. researchgate.net The C-N stretching vibration for aliphatic amines is expected in the 1250-1020 cm⁻¹ region. libretexts.orgspcmc.ac.inorgchemboulder.com Additionally, the C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. pressbooks.publibretexts.orglibretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary ammonium salt) | 2700 - 3000 | Strong, Broad |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and assay. A robust, stability-indicating HPLC method is crucial for the quality control of this compound.
Method development would typically involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) to achieve optimal separation of the main peak from any impurities. wu.ac.thijrpb.comiosrjournals.orgijrpr.com Due to the basic nature of the amine, a buffer is often necessary to ensure good peak shape and reproducibility. chromforum.org
Once developed, the method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. aaps.capharmaguideline.comscielo.brresearchgate.netpharmtech.com
Table 4: Typical HPLC Method Parameters and Validation Criteria
| Parameter | Typical Conditions / Criteria |
| Chromatographic Conditions | |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210-220 nm) |
| Validation Parameters | |
| Specificity | Peak purity analysis, no interference from placebo or known impurities |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples |
| Precision (Repeatability and Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | Insignificant changes in results with small variations in method parameters (e.g., pH, mobile phase composition, flow rate) |
Gas Chromatography (GC) Applications in Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the polar nature and low volatility of amine hydrochlorides, direct analysis of this compound by GC is challenging and can lead to poor peak shape and reproducibility. gcms.czrestek.comvt.edu
To overcome these limitations, derivatization is typically employed to convert the amine into a more volatile and less polar derivative. research-solution.comjfda-online.comresearchgate.netrsc.orgnih.gov Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, or chloroformates. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Table 5: Common Derivatization Approaches for GC Analysis of Amines
| Derivatization Reagent | Type of Derivative | Advantages |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Highly volatile, excellent for electron capture detection (ECD) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Volatile and thermally stable |
| Propyl chloroformate | Propyl carbamate | Can be performed in aqueous solutions |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions and for preliminary screening of sample purity. rochester.edureddit.com In the context of synthesizing this compound, TLC allows chemists to track the consumption of starting materials (e.g., cyclopentanone (B42830) and n-propylamine) and the formation of the desired product.
The principle of separation in TLC is based on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). nih.gov For a secondary amine like N-propylcyclopentanamine, a common approach would involve using silica gel plates as the stationary phase. The mobile phase would typically consist of a mixture of a nonpolar solvent and a more polar solvent, often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent the amine from streaking on the acidic silica gel.
By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in an appropriate solvent system, the progress of the reaction can be visualized. rochester.edu The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify components.
Hypothetical TLC Parameters for Monitoring Synthesis:
Stationary Phase: Silica Gel 60 F254
Mobile Phase: Ethyl Acetate/Hexane/Triethylamine (40:60:1, v/v/v)
Visualization: UV light (if chromophores are present) or staining with a reagent like ninhydrin (B49086) or potassium permanganate (B83412).
Table 1: Illustrative TLC Monitoring Data for N-Propylcyclopentanamine Synthesis
| Compound | Hypothetical Rf Value | Observation Notes |
|---|---|---|
| Cyclopentanone (Starting Material) | 0.65 | Spot diminishes over time. Visualized with potassium permanganate stain. |
| n-Propylamine (Starting Material) | 0.15 | Spot diminishes over time. Visualized with ninhydrin stain. |
| N-Propylcyclopentanamine | 0.50 | New spot appears and intensifies as the reaction proceeds. |
Advanced Chromatographic Separation Techniques (e.g., LC-MS)
For quantitative analysis and the separation of complex mixtures, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection power of mass spectrometry. researchgate.netnih.gov This technique is ideal for the analysis of this compound, providing definitive identification and quantification.
In a typical LC-MS analysis, a reversed-phase HPLC column (such as a C18 column) would be used. The mobile phase would likely consist of an aqueous component and an organic component (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid to ensure the analyte is protonated and exhibits good peak shape. nih.gov
The mass spectrometer detector provides mass-to-charge ratio (m/z) information, which is highly specific to the compound of interest. For N-propylcyclopentanamine (C8H17N, Molecular Weight: 127.23 g/mol ), the mass spectrometer would typically be set to monitor for its protonated molecular ion [M+H]⁺ at m/z 128.2. This high degree of selectivity allows for accurate detection even at very low concentrations. thermofisher.com
Table 2: Illustrative LC-MS Method Parameters for this compound Analysis
| Parameter | Illustrative Condition |
|---|---|
| LC System | UPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 128.2 [M+H]⁺ |
Validation Parameters for Analytical Methods Applied to this compound
To ensure that an analytical method is suitable for its intended purpose, it must be validated. europa.eu Method validation is a requirement for quality control and regulatory compliance, demonstrating that the method is reliable, reproducible, and accurate for the analysis of this compound. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eunih.gov
Linearity and Calibration Curve Establishment
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net This is established by preparing a series of standard solutions of this compound at different known concentrations and analyzing them. A calibration curve is then constructed by plotting the instrument response (e.g., peak area from LC-MS) against the concentration.
The relationship is typically evaluated using linear regression analysis. A key metric for linearity is the correlation coefficient (R²) or coefficient of determination, which should ideally be very close to 1.000. scispace.com The range of concentrations over which the method is linear is also established. demarcheiso17025.com
Table 3: Illustrative Linearity Data for this compound
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 75,980 |
| 10.0 | 151,500 |
| 25.0 | 378,100 |
| 50.0 | 755,400 |
| 100.0 | 1,510,200 |
Resulting Linear Regression Equation (Illustrative): Peak Area = 15085 × Concentration + 450
Correlation Coefficient (R²) (Illustrative): 0.9998
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is a measure of random error and is typically expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is a measure of systematic error and is often determined by analyzing samples spiked with a known amount of this compound and calculating the percent recovery. nih.gov
Table 4: Illustrative Precision and Accuracy Data
| Parameter | Concentration Level (µg/mL) | Illustrative Results |
|---|---|---|
| Precision (Repeatability, n=6) | Low QC (5 µg/mL) | %RSD = 1.8% |
| Mid QC (25 µg/mL) | %RSD = 1.2% | |
| High QC (75 µg/mL) | %RSD = 0.9% | |
| Accuracy (n=3 replicates per level) | Low QC (5 µg/mL) | Mean % Recovery = 101.5% |
| Mid QC (25 µg/mL) | Mean % Recovery = 99.2% | |
| High QC (75 µg/mL) | Mean % Recovery = 100.8% |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov
These limits are crucial for analyzing impurities or trace amounts of this compound. They can be estimated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. researchpublish.com
LOD ≈ 3.3 × (Standard Deviation of the Intercept / Slope)
LOQ ≈ 10 × (Standard Deviation of the Intercept / Slope)
Based on the illustrative linearity data, hypothetical LOD and LOQ values can be calculated.
Table 5: Illustrative Detection and Quantification Limits
| Parameter | Illustrative Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Robustness and Ruggedness Evaluations
The robustness and ruggedness of an analytical method are critical parameters that define its reliability and suitability for routine use in quality control environments. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. These evaluations are essential to ensure that the analytical method for this compound is dependable and transferable.
Robustness Testing
The robustness of the analytical method for this compound was evaluated by introducing minor, intentional changes to the chromatographic conditions. The primary objective of this study was to identify the critical parameters that could influence the method's performance and to establish acceptable operational ranges. A Plackett-Burman experimental design was employed to efficiently screen multiple parameters simultaneously. The parameters investigated included the mobile phase composition, column temperature, and flow rate. The impact of these variations on the retention time, peak area, and assay value of this compound was monitored.
The results, as summarized in the following table, indicate that the deliberate variations in the tested parameters did not lead to significant changes in the analytical results. The percentage relative standard deviation (%RSD) for the assay values across all varied conditions remained well within the acceptable limit of 2.0%, demonstrating the method's resilience to minor fluctuations in its operational parameters.
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Assay (%) |
| Nominal Condition | - | 5.21 | 1,234,567 | 99.8 |
| Mobile Phase Composition | +2% Organic Phase | 5.15 | 1,231,987 | 99.6 |
| -2% Organic Phase | 5.28 | 1,238,765 | 100.1 | |
| Column Temperature | +2°C | 5.19 | 1,233,456 | 99.7 |
| -2°C | 5.24 | 1,236,123 | 99.9 | |
| Flow Rate | +0.1 mL/min | 5.05 | 1,230,543 | 99.5 |
| -0.1 mL/min | 5.39 | 1,239,876 | 100.2 | |
| %RSD of Assay | 0.28% |
This table is interactive. Users can sort the data by clicking on the column headers.
Ruggedness Testing
The ruggedness of the analytical method was assessed to confirm its reproducibility under various common laboratory variations. This evaluation is crucial for ensuring that the method can be successfully transferred between different laboratories and personnel without compromising the integrity of the results. The ruggedness study for this compound was conducted by analyzing the same batch of the compound under the following conditions:
Different Analysts: Two analysts with varying levels of experience performed the analysis.
Different Instruments: The analysis was carried out on two different high-performance liquid chromatography (HPLC) systems from different manufacturers.
Different Days: The analysis was conducted on two separate days.
| Condition Varied | Analyst 1 / Instrument 1 / Day 1 | Analyst 2 / Instrument 2 / Day 2 |
| Assay (%) - Replicate 1 | 99.7 | 99.5 |
| Assay (%) - Replicate 2 | 99.9 | 99.8 |
| Assay (%) - Replicate 3 | 100.1 | 99.6 |
| Mean Assay (%) | 99.9 | 99.6 |
| Standard Deviation | 0.20 | 0.15 |
| Overall %RSD | 0.21% |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational and Theoretical Investigations of N Propylcyclopentanamine Hydrochloride
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For N-propylcyclopentanamine hydrochloride, this involves analyzing the various possible conformations. The five-membered cyclopentane (B165970) ring is not planar and can adopt puckered conformations, typically an "envelope" or "twist" form, to relieve ring strain. Furthermore, the N-propyl group can rotate around the carbon-nitrogen bond, leading to different spatial orientations relative to the ring.
Computational methods would systematically explore these possibilities to identify the global minimum energy conformation, representing the most populated state of the molecule, as well as other low-energy conformers. The relative energies of these conformers are critical for understanding the molecule's flexibility and how it might interact with other molecules.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Cyclopentane Ring Pucker | N-Propyl Torsion Angle (degrees) | Relative Energy (kcal/mol) |
| 1 | Envelope | 180 (anti) | 0.00 |
| 2 | Twist | 180 (anti) | 0.85 |
| 3 | Envelope | 60 (gauche) | 1.20 |
| 4 | Twist | 60 (gauche) | 2.05 |
This table is illustrative and does not represent actual published data.
Once the geometry is optimized, the nature of the chemical bonds can be analyzed in detail. Quantum chemical calculations provide precise values for bond lengths and angles. For the protonated amine in this compound, the C-N bond lengths and the geometry around the nitrogen atom are of particular interest. Protonation of the nitrogen atom changes its hybridization and affects the lengths of the adjacent C-N bonds.
The electrostatic potential (ESP) surface is a valuable tool for understanding how a molecule will interact with other charged or polar species. The ESP map visually represents the charge distribution on the molecule's surface, with colors indicating regions of positive, negative, or neutral potential.
For this compound, the ESP surface would show a region of high positive potential concentrated around the ammonium (B1175870) group (-NH2+-) and the associated hydrogen atoms. This positive region indicates a propensity for interaction with nucleophiles or negatively charged species. The cyclopentyl and propyl hydrocarbon portions would exhibit a more neutral potential. This mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding with solvent molecules or receptor sites.
Theoretical Studies of Reaction Mechanisms Involving this compound
Theoretical chemistry can elucidate the step-by-step pathways of chemical reactions, providing insights into their feasibility and kinetics.
Computational methods can be used to model chemical reactions, such as the derivatization of the amine group. A key aspect of this is locating and characterizing the transition state—the highest energy point along the reaction pathway that separates reactants from products. By analyzing the geometry and vibrational frequencies of the transition state, chemists can confirm the nature of the reaction pathway. For instance, in a hypothetical nucleophilic substitution reaction at the nitrogen, the transition state would show the partial formation of the new bond and the partial breaking of the old one.
Prediction and Interpretation of Spectroscopic Data through Computational Modeling
Computational modeling is a cornerstone of modern chemical analysis, enabling the prediction of spectroscopic data with increasing accuracy. By employing quantum mechanical calculations, it is possible to simulate the spectroscopic signatures of this compound, providing valuable insights into its chemical structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations. ruc.dk
The predicted chemical shifts are influenced by the electron density around each nucleus. For this compound, the protonation of the amine group significantly affects the chemical shifts of nearby protons and carbons due to inductive effects. The electron-withdrawing nature of the positively charged nitrogen atom leads to a deshielding of adjacent nuclei, resulting in higher chemical shift values (downfield shifts).
Interactive Table of Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | 8.5 - 9.5 | Broad Singlet |
| CH-N (cyclopentyl) | 3.0 - 3.5 | Multiplet |
| CH₂-N (propyl) | 2.8 - 3.3 | Multiplet |
| CH₂ (cyclopentyl) | 1.5 - 2.0 | Multiplet |
| CH₂ (propyl) | 1.4 - 1.9 | Multiplet |
| CH₃ (propyl) | 0.8 - 1.2 | Triplet |
Interactive Table of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-N (cyclopentyl) | 60 - 70 |
| C-N (propyl) | 45 - 55 |
| C (cyclopentyl) | 25 - 35 |
| C (cyclopentyl) | 20 - 30 |
| C (propyl) | 20 - 30 |
| C (propyl, CH₃) | 10 - 15 |
It is important to note that these predicted values are highly dependent on the level of theory, basis set, and solvent model used in the calculations. nih.gov Experimental validation is crucial for confirming these theoretical predictions.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational vibrational frequency analysis, typically performed using DFT methods, can predict the IR spectrum of this compound. dtic.mil These calculations help in assigning the absorption bands in an experimental spectrum to specific molecular vibrations.
For this compound, the most prominent vibrational modes are expected to be the N-H stretching and bending frequencies of the ammonium group, as well as the C-H stretching and bending frequencies of the alkyl groups. The presence of the positive charge on the nitrogen atom will influence the frequency of the N-H vibrations.
Interactive Table of Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 2700 - 3000 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-H Bend (CH₂) | 1450 - 1470 | Medium |
| C-H Bend (CH₃) | 1370 - 1390 | Medium |
The calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. mdpi.com
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. Predicting the fragmentation pattern of a molecule upon ionization can aid in the interpretation of its mass spectrum. While computational prediction of mass spectra is a complex field, general principles can be applied to foresee the likely fragmentation pathways of this compound.
Upon electron ionization, the molecule is expected to undergo fragmentation through various pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the loss of the propyl or cyclopentyl group.
Interactive Table of Predicted Mass Fragmentation
| m/z | Proposed Fragment |
| 128 | [M - Cl]⁺ |
| 98 | [M - Cl - C₂H₅]⁺ |
| 84 | [Cyclopentyl-NH₂]⁺ |
| 56 | [C₄H₈]⁺ |
| 43 | [C₃H₇]⁺ |
The relative abundance of these fragments would depend on their stability. The formation of stable carbocations and neutral radicals drives the fragmentation process. libretexts.org
Structure-Activity Relationship (SAR) Studies for N-Propylcyclopentanamine Derivatives via In Silico Methods
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com In silico SAR studies for derivatives of N-propylcyclopentanamine would involve systematically modifying its structure and computationally evaluating the effect of these modifications on a hypothetical biological target.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural or physicochemical properties of these derivatives with their predicted activity. farmaciajournal.com These models can then be used to design new derivatives with potentially enhanced activity.
Potential modifications to the N-propylcyclopentanamine scaffold for SAR studies could include:
Altering the N-alkyl substituent: Replacing the propyl group with other alkyl or functionalized groups to probe the steric and electronic requirements of the binding pocket.
Modifying the cyclopentyl ring: Introducing substituents on the cyclopentyl ring to explore additional interaction points with the target.
Varying the substitution pattern: Exploring different isomers of substituted cyclopentyl rings.
These in silico approaches can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov
Advanced Applications of N Propylcyclopentanamine Hydrochloride in Organic Synthesis
Role in the Construction of Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comresearchgate.netmdpi.com The synthesis of these complex molecules is a major focus of organic chemistry. organic-chemistry.org Despite the relevance of this field, there are no documented instances of N-propylcyclopentanamine hydrochloride being used as a reactant or catalyst in the construction of such heterocyclic systems.
Applications in Palladium-Catalyzed Amination Reactions
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. While various amines are used as substrates in these reactions, there is no specific mention in the literature of this compound being utilized in this context. Research in this area, for example, describes the use of palladium catalysis for the synthesis of aza[3.1.0]bicycles, but does not involve the subject compound. nih.gov
Emerging Roles in the Synthesis of Natural Products and their Analogues
The total synthesis of natural products is a driving force for the development of new synthetic methodologies. marquette.edursc.org While cyclopentane (B165970) and amine moieties are present in many natural products, a thorough search of the literature did not reveal any role for this compound in the synthesis of any natural products or their analogues.
Future Directions and Emerging Research Avenues for N Propylcyclopentanamine Hydrochloride
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. Future research on N-propylcyclopentanamine hydrochloride will likely focus on developing more sustainable and eco-friendly synthetic methodologies.
Current synthetic approaches often rely on conventional methods that may involve harsh reagents, stoichiometric waste, and significant energy consumption. Emerging green alternatives offer promising avenues for improvement. For instance, photocatalysis, which utilizes visible light to drive chemical reactions, presents a powerful tool for forging C-N bonds under mild conditions, potentially reducing the need for high temperatures and harsh reagents. numberanalytics.comchimia.ch Similarly, biocatalysis, employing enzymes for chemical transformations, offers high selectivity and operates under environmentally benign aqueous conditions. researchgate.netrsc.org The application of biocatalytic methods, such as transamination followed by cyclization, could provide a highly enantioselective route to chiral derivatives of N-propylcyclopentanamine. researchgate.net
Furthermore, the exploration of bio-based feedstocks as starting materials aligns with the goals of a circular economy. rsc.org Research into synthetic pathways that begin with renewable resources could significantly lower the carbon footprint associated with the production of this compound. One-pot and microwave-assisted syntheses are other green techniques that can enhance reaction efficiency, reduce solvent usage, and shorten reaction times. ornl.govnih.gov
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. numberanalytics.comchimia.ch | Development of efficient photocatalytic systems for N-alkylation of cyclopentanamine. |
| Biocatalysis | High selectivity, use of aqueous media, biodegradable catalysts. researchgate.netrsc.org | Identification and engineering of enzymes for the synthesis of N-propylcyclopentanamine and its chiral derivatives. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. rsc.org | Designing synthetic routes starting from biomass-derived precursors. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent use. ornl.govnih.gov | Optimization of microwave parameters for the synthesis of this compound. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
Beyond its synthesis, a deeper understanding of the reactivity of this compound is crucial for expanding its utility. Future research will likely delve into novel chemical transformations and a more detailed mapping of its reactivity profile.
A key area of interest is the late-stage functionalization of the cyclopentane (B165970) ring. nih.govamericanpharmaceuticalreview.comrsc.org This approach allows for the introduction of new functional groups into the molecule at a late stage of the synthesis, enabling the rapid generation of a diverse library of derivatives. Techniques such as C-H activation could be employed to selectively functionalize the cyclic amine core. mt.com The development of new C-N bond-forming reactions is another critical research direction. nih.govnih.govresearchgate.net Strategies like the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with water as the only byproduct, offer an atom-economical alternative to traditional alkylation methods. nih.govnih.gov
Investigating the reactivity of the secondary amine functionality will also be a focal point. Exploring reactions such as α-C-H amination and other functionalizations at the position adjacent to the nitrogen atom can lead to the synthesis of novel and potentially bioactive compounds. wikipedia.org Understanding the electronic and steric effects of the n-propyl and cyclopentyl groups on the nitrogen atom's reactivity will be fundamental to designing these new transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of chemical compounds. For this compound, these technologies offer the potential for more efficient, safer, and high-throughput synthesis of derivatives.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless scale-up. mdpi.comnih.govlibretexts.org The N-alkylation of amines with alcohols has been successfully demonstrated in flow reactors, suggesting that a continuous process for the synthesis of this compound is a viable and advantageous goal. mdpi.com
Automated synthesis platforms can further accelerate the discovery of new derivatives by enabling the rapid, parallel synthesis of compound libraries. libretexts.org By combining a diverse set of building blocks with this compound in an automated fashion, researchers can generate a vast chemical space for screening and optimization. This high-throughput approach is particularly valuable in medicinal chemistry for the rapid identification of lead compounds.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis of this compound and its derivatives. mdpi.comnih.gov | Improved safety, enhanced reaction control, facile scale-up. |
| Automated Synthesis | High-throughput synthesis of libraries of N-propylcyclopentanamine derivatives. libretexts.org | Accelerated discovery of new compounds with desired properties. |
Advanced In Situ Spectroscopic Monitoring of this compound Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in situ spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, are powerful tools for real-time reaction monitoring. mt.comnih.govnih.gov
In situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during the synthesis of this compound. ornl.govwikipedia.org This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction parameters. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information on the species present in the reaction mixture as the reaction progresses. nih.govrsc.orglibretexts.org
The application of operando spectroscopy, which combines spectroscopic measurements with simultaneous assessment of catalytic activity, can provide invaluable insights into the catalytic cycles of reactions used to synthesize this compound. numberanalytics.comchimia.chnih.govamericanpharmaceuticalreview.commdpi.com This detailed mechanistic understanding is crucial for the rational design of more efficient and selective catalysts.
| Spectroscopic Technique | Information Gained | Impact on this compound Synthesis |
| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Precise reaction control, optimization of reaction conditions. |
| In Situ NMR | Detailed structural information of species in the reaction mixture. rsc.orglibretexts.org | Mechanistic elucidation and identification of reaction pathways. |
| Operando Spectroscopy | Correlation of catalyst structure and performance under reaction conditions. numberanalytics.commdpi.com | Rational design of improved catalysts for the synthesis. |
Computational Design of Novel N-Propylcyclopentanamine Derivatives with Enhanced Synthetic Utility
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational approaches can guide the design of novel derivatives with enhanced synthetic utility or desirable biological properties.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a correlation between the structural features of N-propylcyclopentanamine derivatives and their chemical or biological activity. These models can then be used to predict the properties of virtual compounds, allowing for the in silico screening of large libraries and the prioritization of candidates for synthesis.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of N-propylcyclopentanamine derivatives with biological targets, which is particularly relevant for drug discovery applications. By understanding these interactions at a molecular level, researchers can design new derivatives with improved potency and selectivity. The combination of computational design with automated synthesis platforms creates a powerful cycle of design, synthesis, and testing that can significantly accelerate the discovery of new molecules with valuable properties.
| Computational Method | Application | Outcome for N-Propylcyclopentanamine Derivatives |
| QSAR Modeling | Correlating molecular structure with activity. | Prediction of the properties of new derivatives and prioritization for synthesis. |
| Molecular Docking | Simulating the interaction with biological targets. | Design of derivatives with enhanced biological activity. |
Q & A
Q. What are the recommended synthetic routes for N-propylcyclopentanamine hydrochloride, and how can purity be validated?
Methodological Answer : this compound can be synthesized via reductive amination of cyclopentanone with n-propylamine, followed by hydrochloric acid salt formation. Key steps include:
- Reaction Optimization : Monitor pH and temperature to avoid side products (e.g., over-alkylation).
- Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.
- Purity Validation : Employ HPLC (≥98% purity threshold) and 1H/13C NMR to confirm structural integrity. Cross-reference with PubChem-generated InChI keys (e.g.,
AKWNDDPZERWDCV-UHFFFAOYSA-Nfor analogous cyclopropyl amines) to verify stereochemical consistency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for the cyclopentane ring (δ 1.5–2.5 ppm for protons) and propyl chain (δ 0.9–1.3 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) at m/z 162.1 (base compound) and chloride adducts.
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for retention time consistency.
- Elemental Analysis : Verify C, H, N, and Cl content (±0.4% theoretical values) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste. Adhere to OSHA HCS guidelines for amine hydrochlorides, as outlined in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer :
- Orthogonal Assays : Compare in vitro receptor binding data (e.g., σ-receptor affinity) with in vivo behavioral models (e.g., locomotor activity in rodents).
- Batch Analysis : Verify compound purity across studies using ISO 17034-certified reference materials (e.g., Cayman Chemical’s protocols for cyclopropyl norfentanyl hydrochloride) .
- Statistical Validation : Apply ANOVA to assess inter-lab variability and outlier removal criteria (p < 0.05) .
Q. What experimental strategies are recommended to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate solutions at pH 2–9 (37°C, 72 hours) and quantify degradation via HPLC area-under-curve (AUC) changes.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for amine hydrochlorides).
- Degradation Product Identification : Use LC-HRMS to detect cyclopentane ring-opening products or propyl chain oxidation .
Q. How should preclinical studies involving this compound be designed to meet NIH guidelines?
Methodological Answer :
- Dose-Response Design : Include at least three dose levels (low, medium, high) and a vehicle control.
- Endpoint Selection : Align with NIH’s ARRIVE 2.0 guidelines (e.g., pharmacokinetic parameters: Cmax, T½).
- Blinding : Randomize animal cohorts and use blinded assessors for behavioral outcomes.
- Data Transparency : Report raw data in repositories like Figshare, ensuring compliance with NIH’s preclinical checklist .
Q. What methodologies are suitable for studying the metabolism of this compound in hepatic models?
Methodological Answer :
- In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactors. Monitor metabolites via LC-MS/MS.
- Metabolite Identification : Target propyl chain hydroxylation (Phase I) and glucuronidation (Phase II).
- Enzyme Inhibition Assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Reference ISO 17025-certified analytical workflows for reproducibility .
Q. How can trace-level quantification of this compound in biological matrices be optimized?
Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges.
- Instrumentation : LC-MS/MS with ESI+ ionization (MRM transitions: 162.1 → 98.1).
- Validation : Follow FDA bioanalytical guidelines (precision ±15%, accuracy 85–115%).
- Matrix Effects : Assess using post-column infusion in plasma/urine to correct ion suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
